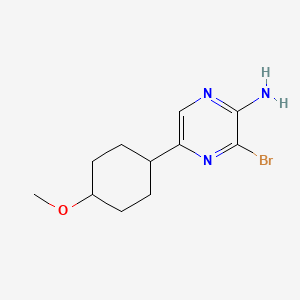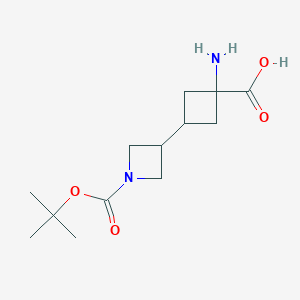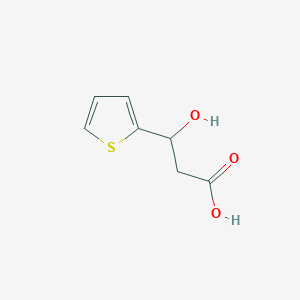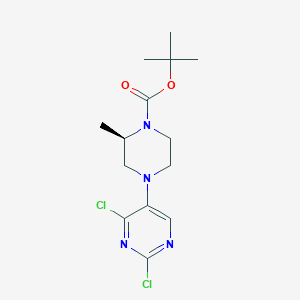
tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dichloropyrimidine moiety, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloropyrimidine moiety: This step involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the piperazine ring: The dichloropyrimidine intermediate is then reacted with a piperazine derivative under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Addition of the tert-butyl group:
Industrial Production Methods
Industrial production of tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichloropyrimidine moiety is particularly reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The piperazine ring can also interact with various receptors and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate
- tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-ethylpiperazine-1-carboxylate
- tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-propylpiperazine-1-carboxylate
Uniqueness
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances its stability, while the dichloropyrimidine moiety provides a site for further functionalization.
属性
分子式 |
C14H20Cl2N4O2 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
tert-butyl (2R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-9-8-19(10-7-17-12(16)18-11(10)15)5-6-20(9)13(21)22-14(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
InChI 键 |
FTEKHNAXFZQLCK-SECBINFHSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(N=C2Cl)Cl |
规范 SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)
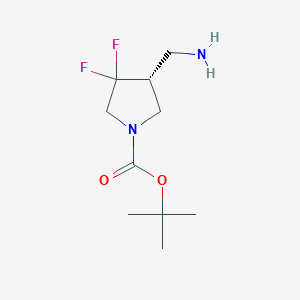
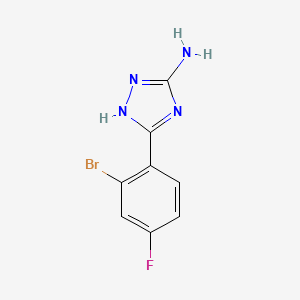
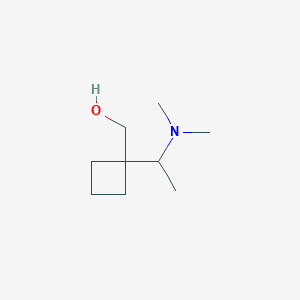
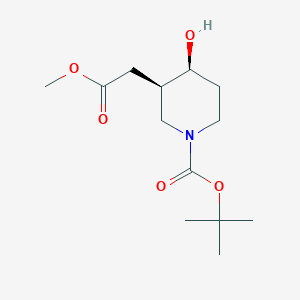
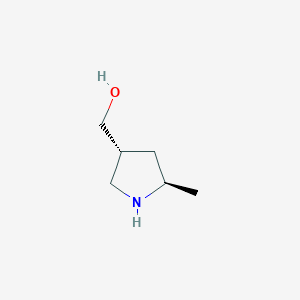
![Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine](/img/structure/B13334459.png)
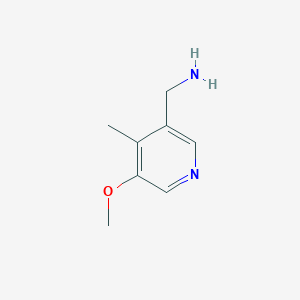
![1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13334469.png)
